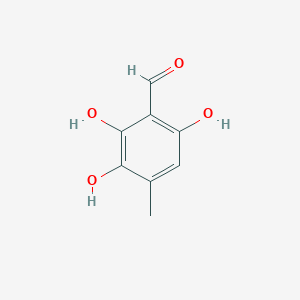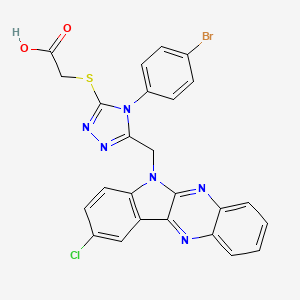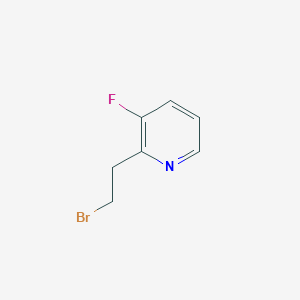![molecular formula C24H22N4O2 B13138036 (([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine CAS No. 727371-69-9](/img/structure/B13138036.png)
(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine: is a complex organic compound that features a bipyridine core linked through ether bonds to phenylene groups, which are further connected to methanamine groups. This structure endows the compound with unique chemical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine typically involves multi-step organic reactions. One common method includes the initial formation of the bipyridine core, followed by the introduction of phenylene groups through ether linkages. The final step involves the attachment of methanamine groups under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors to ensure precision and consistency. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and the use of catalysts to accelerate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenylene groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and halogenated phenylene compounds.
Wissenschaftliche Forschungsanwendungen
(([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of (([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine involves its interaction with molecular targets through its bipyridine and phenylene groups. These interactions can modulate various biochemical pathways, including those involved in cell signaling and gene expression. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Phenylene diamine: A compound with similar amine functionalities but lacking the bipyridine core.
Uniqueness
(([2,2’-Bipyridine]-4,4’-diylbis(oxy))bis(4,1-phenylene))dimethanamine: is unique due to its combination of bipyridine and phenylene groups linked through ether bonds, which imparts distinct chemical and physical properties. This structural uniqueness allows it to form stable complexes with metal ions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
727371-69-9 |
|---|---|
Molekularformel |
C24H22N4O2 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
[4-[2-[4-[4-(aminomethyl)phenoxy]pyridin-2-yl]pyridin-4-yl]oxyphenyl]methanamine |
InChI |
InChI=1S/C24H22N4O2/c25-15-17-1-5-19(6-2-17)29-21-9-11-27-23(13-21)24-14-22(10-12-28-24)30-20-7-3-18(16-26)4-8-20/h1-14H,15-16,25-26H2 |
InChI-Schlüssel |
JJYJWDXZKVRDGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)OC2=CC(=NC=C2)C3=NC=CC(=C3)OC4=CC=C(C=C4)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)






![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)

![2,3,9,10-Tetrabromo-6,13-bis[2,6-di(propan-2-yl)phenyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13138012.png)


![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
